1-benzylpyridin-2(1H)-one

Vue d'ensemble

Description

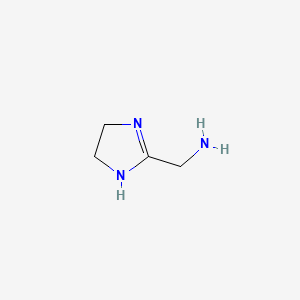

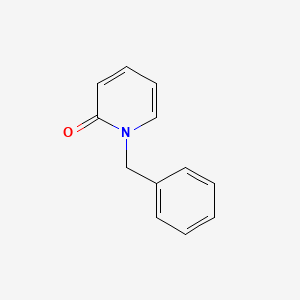

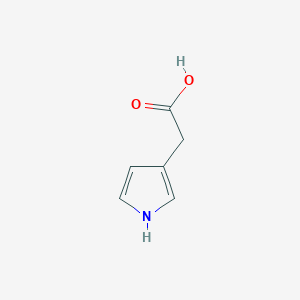

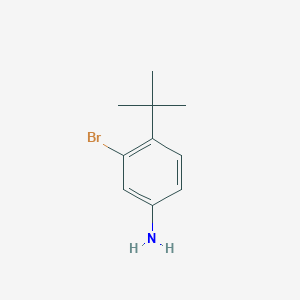

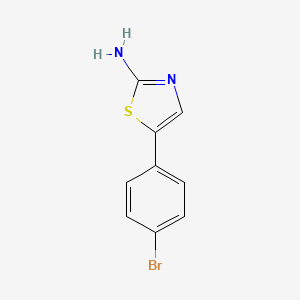

1-benzylpyridin-2(1H)-one, also known as BPPO or 2-benzyl-1-pyridinone, is a novel and potent iron chelator that can selectively bind iron ions in cells and tissues. It has a molecular weight of 185.23 .

Synthesis Analysis

The synthesis of 1-benzylpyridin-2(1H)-one has been well studied. For instance, a series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by one-pot four-component reaction .Molecular Structure Analysis

The molecular structure of 1-benzylpyridin-2(1H)-one is represented by the formula C12H11NO . It is a compound with a benzyl group attached to a pyridin-2(1H)-one ring.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which are related to 1-benzylpyridin-2(1H)-one, have been synthesized through various reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

1-benzylpyridin-2(1H)-one is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 185.22 g/mol.Applications De Recherche Scientifique

Pharmaceutical Research

The 1,2-dihydropyridine (DHP) structure, which includes “1-benzyl-1,2-dihydropyridin-2-one”, is a beneficial scaffold that has revolutionized pharmaceutical research with unprecedented biological properties . Over the years, the transformation of easily accessible 1,2-DHP intermediates by synthetic chemists has generated several drug molecules and natural products .

Synthesis of Alkaloids

The potential of 1,2-dihydropyridines has recently been explored as a critical scaffold for the synthesis of alkaloids and other drugs . 1,2-DHPs are now popular as a precursor for the synthesis of the 2-aza-bicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids .

Anti-Influenza Drug Synthesis

The anti-influenza drug, oseltamivir phosphate (Tamiflu), is also synthesized from 1,2-DHP via an isoquinuclidine intermediate .

Synthesis of 3,4-Dihydropyridin-2-ones

The Michael-type addition of 1,3-dithiane-2-carbothioates to α, β -unsaturated N -tosyl imines, followed by intramolecular annulation driven by a sulfur leaving group, provides a practical reaction cascade for the synthesis of a variety of substituted 3,4-dihydropyridin-2-ones .

Phase Transfer Catalysis

The reaction was carried out under solid–liquid phase transfer catalysis (SL-PTC) conditions at room temperature, in short reaction times in the presence of cheap Bu 4 N + HSO 4– and solid KOH . The new PTC method exhibited adequate functional group tolerance, proving to be a green and reliable method and easy to scale up to furnish rapid access to 3,4-dihydropyridin-2-ones after desulfurization from simple, readily available starting materials .

Synthesis of Bioactive Molecules

Multi-substituted dihydropyridinones are privileged frameworks, found in many biologically active natural compounds . They are included in the structures of a number of synthetic molecules with therapeutic properties . Moreover, they can be easily converted into highly valuable derivatives and employed as precursors in the synthesis of natural molecules with biological activity .

Mécanisme D'action

While the specific mechanism of action for 1-benzylpyridin-2(1H)-one is not explicitly stated in the literature, it is known that imidazole derivatives show a broad range of biological activities . Docking analyses suggest that binding to certain protein pockets could be a potential mechanism of action underlying the biological activity of related compounds .

Propriétés

IUPAC Name |

1-benzylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZVUSAIFXIGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288177 | |

| Record name | 1-Benzyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzylpyridin-2(1H)-one | |

CAS RN |

1753-62-4 | |

| Record name | 1753-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)